2,4-Dichloro-5-fluorobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluorobenzo[d]thiazole typically involves the reaction of 2,4-dichloro-5-fluoroaniline with a thioamide under specific conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent in the presence of a suitable solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides are commonly used under basic conditions.
Major Products Formed
Electrophilic substitution: Products include halogenated and nitrated derivatives of this compound.
Nucleophilic substitution: Products include substituted thiazoles with various functional groups such as amines, thiols, and ethers.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-fluorobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, ultimately affecting cell viability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorothiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluorobenzo[d]thiazole: Lacks the chlorine atoms, which can influence its electrophilic and nucleophilic substitution reactions.
Uniqueness
2,4-Dichloro-5-fluorobenzo[d]thiazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activities. The combination of these substituents allows for a broader range of chemical modifications and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C7H2Cl2FNS |
---|---|
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
2,4-dichloro-5-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2FNS/c8-5-3(10)1-2-4-6(5)11-7(9)12-4/h1-2H |
InChI-Schlüssel |
IPBZTNAOBNQTTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1F)Cl)N=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.